molecular formula C12H11FN2O2S B2978304 2-(4-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1234986-98-1

2-(4-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2978304
CAS RN: 1234986-98-1
M. Wt: 266.29
InChI Key: XWLRHKCSJLFLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of acetamide derivatives and is also known by its chemical name, FPhO-MIAT.

Scientific Research Applications

Photoreactions in Drug Molecules

Research on the photoreactions of similar compounds, such as flutamide, in different solvents highlights the importance of understanding the photochemical stability of pharmaceuticals. Flutamide's behavior under UV light in acetonitrile versus 2-propanol solvents reveals different photoreactions, emphasizing the role of solvent interactions in the stability and efficacy of drug molecules (Watanabe, Fukuyoshi, & Oda, 2015).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of novel imines and thiazolidinones, derived from compounds structurally related to the query, showcases the potential of such molecules in developing new antimicrobial agents. These synthesized compounds demonstrated significant antibacterial and antifungal activities, suggesting the utility of similar structures in pharmaceutical research (Fuloria et al., 2009).

Novel Synthesis Techniques

The creation of novel compounds, like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, through the use of primary compounds such as 3-fluoro-4-cyanophenol, illustrates advancements in chemical synthesis. This research provides a foundation for the development of new chemical entities with potential applications in various fields, including materials science and drug development (Yang Man-li, 2008).

Oxazolidinone Antibacterial Agents

The study of oxazolidinones, a class of antimicrobial agents, underlines the ongoing search for new therapeutic agents with unique mechanisms of action. Research into compounds such as U-100592 and U-100766 reveals their potential against a variety of bacterial pathogens, highlighting the importance of novel acetamide derivatives in combating antibiotic resistance (Zurenko et al., 1996).

Antitumor Activity

The synthesis and characterization of glycine derivatives containing 5-fluorouracil point to the application of fluorinated compounds in cancer therapy. These derivatives showed in vitro antitumor activity, suggesting that similar fluorinated acetamides could have potential as cancer therapeutics (Lan Yun-jun, 2011).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLRHKCSJLFLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.